4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a thiophene derivative. Thiophene-based compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide, a typical synthetic route might involve the condensation of a thiophene precursor with appropriate amide and carboxamide groups under controlled conditions. Specific reagents and catalysts, such as phosphorus pentasulfide (P4S10) for sulfurization, are often employed .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenylpropanamido, and carboxamide groups differentiates it from other thiophene derivatives .
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-10-11(2)21-16(14(10)15(17)20)18-13(19)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,17,20)(H,18,19) |
InChI Key |
VHDBCRLDOMIKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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